molecular formula C7H7BrO2 B13445921 1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one CAS No. 2913280-03-0

1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one

Cat. No.: B13445921
CAS No.: 2913280-03-0
M. Wt: 203.03 g/mol
InChI Key: VEPBBQTUNNAQHU-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7BrO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 5-methylfuran-2-carbaldehyde followed by oxidation to form the desired product. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and is carried out under controlled conditions to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic uses.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one
  • 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

Uniqueness

1-(4-Bromo-5-methylfuran-2-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential pharmaceutical development.

Properties

IUPAC Name

1-(4-bromo-5-methylfuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPBBQTUNNAQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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